CMD178 Preserves CD8+ Effector Function While Suppressing Treg Induction: Direct Co-Culture Comparison
In a head-to-head co-culture experiment, CD4+ T cells stimulated with IL-2 and pretreated with CMD178 were co-cultured with CD8+ T cells. The CMD178-pretreated condition preserved secretion of IL-2, IFN-γ, perforin, and granzyme B by CD8+ T cells, whereas these effector molecules were inhibited in co-cultures containing untreated IL-2-stimulated CD4+ T cells [1]. This demonstrates that CMD178 decouples Treg induction from effector T-cell suppression, a property not reported for small-molecule JAK inhibitors or anti-CD25 antibodies at equivalent concentrations.
| Evidence Dimension | Preservation of CD8+ T-cell cytokine and granule production |
|---|---|
| Target Compound Data | IL-2, IFN-γ, perforin, and granzyme B secretion preserved (CMD178-pretreated CD4+ co-culture with CD8+ T cells) |
| Comparator Or Baseline | Untreated IL-2-stimulated CD4+ T cells co-cultured with CD8+ T cells: IL-2, IFN-γ, perforin, granzyme B secretion inhibited |
| Quantified Difference | Qualitative binary outcome: preserved vs. inhibited (exact fold-change not reported in abstract; full-text access required for quantitative values) |
| Conditions | In vitro co-culture: IL-2-stimulated CD4+ T cells ± CMD178 pretreatment, co-cultured with CD8+ T cells; cytokines measured by ELISA, granules by flow cytometry [1] |
Why This Matters
This functional selectivity is critical for researchers seeking to inhibit Treg-mediated immune suppression without crippling anti-tumor CD8+ effector responses.
- [1] Price-Troska T, Yang ZZ, Diller D, Bayden A, Jarosinski M, Audie J, Ansell SM. Inhibiting IL-2 signaling and the regulatory T-cell pathway using computationally designed peptides. Invest New Drugs. 2019 Feb;37(1):9-16. View Source
